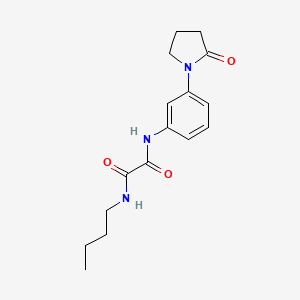

N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbis) backbone. The compound features a butyl group (C₄H₉) at the N1-position and a 3-(2-oxopyrrolidin-1-yl)phenyl substituent at the N2-position.

Properties

IUPAC Name |

N-butyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-3-9-17-15(21)16(22)18-12-6-4-7-13(11-12)19-10-5-8-14(19)20/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIWDXWMQIVOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative. The specific synthetic route may vary, but a general approach involves the following steps:

Formation of the amine intermediate: The starting material, 3-(2-oxopyrrolidin-1-yl)aniline, is reacted with butylamine under appropriate conditions to form the amine intermediate.

Condensation reaction: The amine intermediate is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the desired oxalamide product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.

Medicine: Due to its pharmacological properties, it may be investigated for potential therapeutic applications.

Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring is known to interact with various biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Selected Oxalamide Derivatives

Key Observations:

Substituent Diversity: The target compound’s butyl group contrasts with the oxathiadiazole-containing dodecenyl chain in the analog from , which introduces sulfur and nitrogen heteroatoms. This modification likely increases polarity and redox sensitivity .

Molecular Weight and Pharmacokinetics :

- The target compound (313.4 g/mol) has a lower molecular weight than analogs like the oxathiadiazole derivative (437.6 g/mol) or the biphenyl-containing compound (392.4 g/mol). Lower molecular weight often correlates with better oral bioavailability .

- The higher molecular weight of the dioxaspiro compound (415.5 g/mol) suggests increased complexity, which might limit blood-brain barrier penetration but enhance target specificity .

Hydrogen-Bonding and Solubility: The 2-oxopyrrolidin-1-yl group in the target compound and ’s analog provides hydrogen-bond acceptors (carbonyl oxygen) and donors (NH lactam), enhancing solubility in polar solvents. In contrast, the 3-fluorophenyl group in introduces electronegativity but reduces hydrogen-bonding capacity .

Implications for Drug Design

- Target Compound : The butyl chain and lactam-phenyl group balance lipophilicity and hydrogen-bonding, making it a candidate for central nervous system (CNS) targets where moderate lipophilicity is advantageous.

- Oxathiadiazole Analog : The sulfur-containing heterocycle may confer antioxidant properties or metal-binding capacity, useful in designing protease inhibitors .

- Biphenyl Derivatives : These are suited for targets requiring extended aromatic interactions, such as kinase ATP-binding pockets .

Biological Activity

N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Characterized by its unique structural features, including an oxalamide linkage and a pyrrolidinone moiety, this compound has generated interest for its possible therapeutic applications.

- Molecular Formula : C16H21N3O3

- Molecular Weight : 303.35 g/mol

- CAS Number : 941921-07-9

Synthesis

The synthesis of this compound typically involves:

- Formation of the Amine Intermediate : Reacting 3-(2-oxopyrrolidin-1-yl)aniline with butylamine.

- Condensation Reaction : The amine intermediate is then reacted with oxalyl chloride in the presence of a base like triethylamine to yield the desired oxalamide product.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The pyrrolidinone ring may modulate enzyme activity or receptor binding, influencing various cellular processes.

Enzyme Interaction Studies

Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in inflammatory pathways or cancer progression.

Receptor Modulation

The compound may also interact with various receptors, suggesting potential applications in treating conditions like:

- Inflammatory Diseases

- Cancer

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is vital.

| Compound Name | Key Features | Differences |

|---|---|---|

| N1-butyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | Contains a piperidine ring | Variation in ring structure may affect biological activity |

| N1-butyl-N2-(3-(2-oxopyridin-1-yl)phenyl)acetamide | Contains an acetamide linkage | Different chemical reactivity due to acetamide group |

Pharmacological Evaluations

Research has indicated that compounds with similar structural frameworks often demonstrate significant pharmacological properties. For instance:

- A study on oxalamides revealed their potential as anti-inflammatory agents.

- Another investigation highlighted the receptor binding affinities of pyrrolidine derivatives, suggesting their role in modulating neurotransmitter systems.

In Vitro and In Vivo Studies

In vitro studies have shown that this compound can effectively inhibit target enzymes, while in vivo studies are necessary to confirm these effects in living organisms.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

- Methodology : The compound can be synthesized via a two-step approach:

- Step 1 : Introduce the 2-oxopyrrolidinyl group to the phenyl ring using a coupling agent (e.g., oxalyl chloride) under inert conditions (N₂ atmosphere) to minimize side reactions.

- Step 2 : React the intermediate with butylamine in the presence of a base (e.g., pyridine or triethylamine) to form the oxalamide bridge .

- Optimization : Use column chromatography or recrystallization (e.g., ethyl acetate/hexane) for purification. Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., aromatic protons at δ 7.11–7.32 ppm and oxalamide NH signals at δ ~10.5 ppm) and ¹³C NMR (carbonyl carbons at δ ~158 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₂N₃O₃: 316.1661; observed: 316.1650) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the stability considerations for this compound under laboratory conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 200°C (DSC/TGA data).

- Light Sensitivity : Store in amber vials to prevent photodegradation of the oxalamide moiety.

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions; use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, pyrrolidinone substitution) affect bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Butyl vs. Shorter Chains : Butyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability compared to methyl or ethyl analogs .

- Pyrrolidinone Substitution : The 2-oxopyrrolidinyl group increases hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 5–50 µM in cancer cell lines):

- Root Cause : Variations in assay conditions (e.g., serum concentration, incubation time).

- Resolution : Standardize protocols (e.g., 10% FBS, 48-hour exposure) and validate with positive controls (e.g., doxorubicin) .

- Data Normalization : Use fold-change relative to baseline activity to account for inter-experimental variability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases, GPCRs).

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

- Validation : Corrogate computational predictions with SPR (surface plasmon resonance) binding affinity measurements .

Experimental Design and Optimization

Q. What reaction conditions maximize yield while minimizing side products?

- Key Parameters :

- Temperature : Maintain ≤0°C during oxalyl chloride addition to prevent over-acylation .

- Solvent System : Use THF/water (1:1) for biphasic reactions, improving regioselectivity .

- Yield Optimization :

- Catalyst Screening : Test bases (e.g., DMAP vs. pyridine) to accelerate amide bond formation.

- Workup : Acidify post-reaction mixtures (pH ~3) to precipitate impurities .

Q. How can in vitro metabolic stability be assessed for this compound?

- Protocol :

- Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH for 60 minutes.

- Analytics : Quantify parent compound depletion via LC-MS/MS. Calculate t₁/₂ using non-compartmental analysis .

- Data Interpretation : High clearance (>50% depletion) suggests need for prodrug strategies .

Key Challenges and Recommendations

- Synthetic Scalability : Pilot-scale reactions (≥10 g) require optimized crystallization conditions to maintain purity .

- Biological Assay Reproducibility : Pre-screen cell lines for target protein expression to reduce variability .

- Toxicity Profiling : Conduct Ames tests and hERG channel inhibition assays early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.